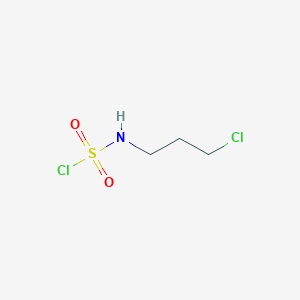

(3-Chloropropyl)sulfamoyl Chloride

Übersicht

Beschreibung

“(3-Chloropropyl)sulfamoyl Chloride” is a useful research chemical with the molecular formula C3H7Cl2NO2S and a molecular weight of 192.06 . It is also known by the IUPAC name N-(3-chloropropyl)sulfamoyl chloride .

Synthesis Analysis

The synthesis of “(3-Chloropropyl)sulfamoyl Chloride” involves the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, phosgene, or phosphorus trichloride . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .Molecular Structure Analysis

The molecule contains a total of 15 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis

“(3-Chloropropyl)sulfamoyl Chloride” is a highly reactive derivative of carboxylic acids and is widely used in acylations . It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .Physical And Chemical Properties Analysis

“(3-Chloropropyl)sulfamoyl Chloride” is a colorless to brown liquid with a boiling point of 283.8±42.0 ºC at 760 Torr and a density of 1.469±0.06 g/cm3 at 20 °C . It is slightly soluble in water (8.8 g/L at 25 ºC) .Wissenschaftliche Forschungsanwendungen

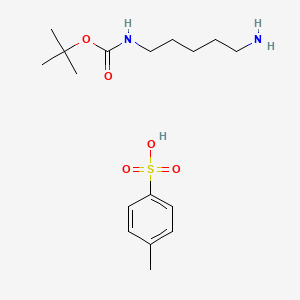

Synthesis of Sulfamides : A study by Borghese et al. (2006) describes a safer and more convenient methodology for the large-scale preparation of sulfamides using N-substituted oxazolidin-2-one derivatives as synthetic equivalents of corrosive and hazardous N-sulfamoyl chloride (Borghese et al., 2006).

Silyl Radical-Mediated Activation : Hell et al. (2019) explored the activation of sulfamoyl and sulfonyl chlorides by Cl-atom abstraction by a silyl radical, leading to the direct access to aliphatic sulfonamides from alkenes. This process is significant in medicinal chemistry (Hell et al., 2019).

Preparation of Steroid Sulfamates : Kapras et al. (2009) utilized sulfamoyl chloride for preparing sulfamates of steroids. This process involved converting the corresponding alcohols into sulfamates (Kapras et al., 2009).

Alkylation of Phenols : Sato et al. (1987) demonstrated the use of sulfuryl chloride as an activator for sulfides in the selective preparation of ortho-alkylated phenols (Sato et al., 1987).

Introduction of New Sulfamoylation Reagent : Durham & Galemmo (1986) introduced a new sulfamoylation reagent, N-carbo-(trimethylsilyloxy)sulfamoyl chloride, which led to a high yielding preparation of thiatriazine-l,1-dioxides (Durham & Galemmo, 1986).

Synthesis of Dihydrobenzodioxin Derivatives : Itazaki et al. (1988) synthesized sulfamoyl dihydrobenzodioxins to study new sulfonamide diuretics. They used two different methods for their preparation (Itazaki et al., 1988).

Anilinolysis of Sulfamoyl Chlorides : Spillane, McHugh, & Burke (1998) studied the kinetics of the reaction of various sulfamoyl chlorides with anilines, suggesting an elimination mechanism involving an N-sulfonylamine (Spillane, McHugh, & Burke, 1998).

Protective Influence of Anthocyanins : Kowalczyk et al. (2004) investigated the antioxidative activity of natural anthocyanins in experimental intoxication with Sulphide-2-chloroethyl-3-chloropropyl (Kowalczyk et al., 2004).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-chloropropyl)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2NO2S/c4-2-1-3-6-9(5,7)8/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFWTKBRRTYVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717319 | |

| Record name | (3-Chloropropyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloropropyl)sulfamoyl Chloride | |

CAS RN |

42065-72-5 | |

| Record name | (3-Chloropropyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)

![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)